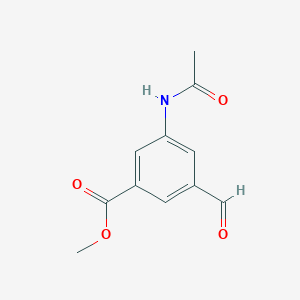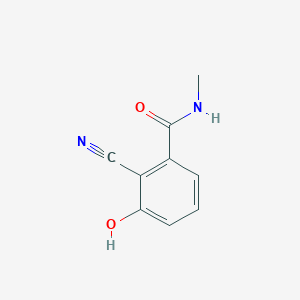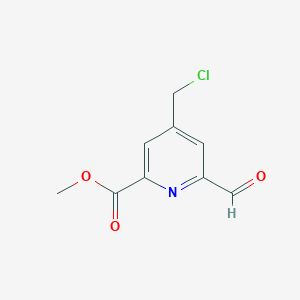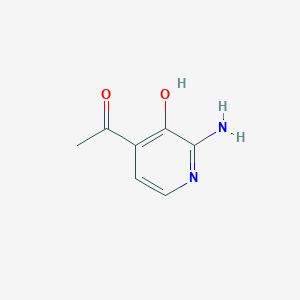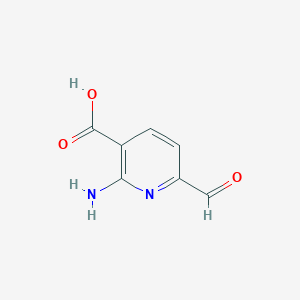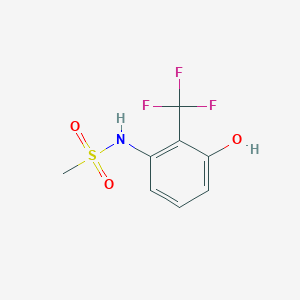
N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide typically involves the introduction of the trifluoromethyl group and the methanesulfonamide group onto a benzene ring. One common method involves the reaction of 3-hydroxy-2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups replacing the trifluoromethyl group.
科学的研究の応用
N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethyl group is known to enhance the biological activity of compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. Its sulfonamide group is a common motif in many pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with biological targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group and a sulfonamide group, used in similar applications.
N-(Trifluoromethyl)benzenesulfonamide: Lacks the hydroxyl group but shares the trifluoromethyl and sulfonamide functionalities.
Uniqueness
N-(3-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and chemical reactions compared to similar compounds. This makes it a more versatile intermediate in organic synthesis and potentially more effective in biological applications.
特性
分子式 |
C8H8F3NO3S |
|---|---|
分子量 |
255.22 g/mol |
IUPAC名 |
N-[3-hydroxy-2-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(14,15)12-5-3-2-4-6(13)7(5)8(9,10)11/h2-4,12-13H,1H3 |
InChIキー |
QFOHLHVEEUJIQR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





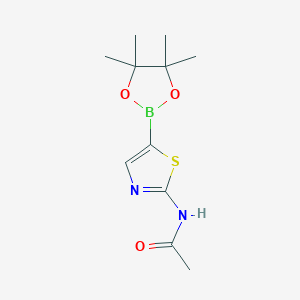


![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
